2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid
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Overview
Description
2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid is an organic compound with the molecular formula C20H16N2O4 This compound is characterized by its complex structure, which includes a cyano group, a prop-2-en-1-yloxy group, and a benzoic acid moiety
Mechanism of Action
Target of Action
It is known that this compound can be used as a building block in the synthesis of various complex molecules , suggesting that its targets could be diverse and dependent on the specific context of its use.
Mode of Action
It is known that when appended to a ligand or pharmacophore through its acid linker, this building block allows for uv light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the target’s structure and function.
Biochemical Pathways
Given its potential use in the synthesis of complex molecules , it is likely that the compound could influence a variety of biochemical pathways depending on the specific context of its use.
Result of Action
Its potential use in the synthesis of complex molecules suggests that it could have diverse effects at the molecular and cellular level, depending on the specific context of its use.
Action Environment
Given its potential use in various synthetic processes , it is likely that factors such as temperature, pH, and light exposure could influence its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-(prop-2-en-1-yloxy)benzaldehyde with malononitrile to form an intermediate, which is then reacted with 2-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid: This compound is similar in structure and is used in DSSC applications .
Thiophene derivatives: These compounds share similar aromatic properties and are used in organic electronics and medicinal chemistry .
Indole derivatives: Known for their diverse biological activities, these compounds are structurally similar and have applications in pharmaceuticals .
Uniqueness
2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-[[2-cyano-3-(4-prop-2-enoxyphenyl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-2-11-26-16-9-7-14(8-10-16)12-15(13-21)19(23)22-18-6-4-3-5-17(18)20(24)25/h2-10,12H,1,11H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDLLJAWHJVIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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